![molecular formula C20H29N5O2 B6137332 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide](/img/structure/B6137332.png)
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclohexylethyl group, an oxadiazole ring, and a pyrazine moiety, contributes to its distinctive chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, the reaction of 2-cyclohexylethyl hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
-
Attachment of the Pyrazine Moiety: : The pyrazine moiety can be introduced through a nucleophilic substitution reaction. The oxadiazole intermediate can be reacted with a pyrazine derivative, such as 2-chloropyrazine, in the presence of a base to form the desired product.
-
Formation of the Propanamide Group: : The final step involves the formation of the propanamide group. This can be achieved by reacting the intermediate with a suitable amine, such as 1-pyrazin-2-ylpropan-2-amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with altered chemical properties.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the pyrazine moiety can be substituted with different nucleophiles or electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Oxidation: Oxidized derivatives with different functional groups (e.g., carboxylic acids, ketones).
Reduction: Reduced derivatives with altered chemical properties (e.g., alcohols, amines).
Substitution: New derivatives with substituted pyrazine moieties or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and biological activities make it a potential candidate for the treatment of various diseases, including infections and cancer.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide: This compound has a phenylethyl group instead of a cyclohexylethyl group. It may have different chemical and biological properties due to the presence of the phenyl group.
3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide: This compound has a methylpropyl group instead of a cyclohexylethyl group. The smaller alkyl group may affect its chemical reactivity and biological activity.
3-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide: This compound has a thiadiazole ring instead of an oxadiazole ring. The presence of sulfur in the ring may lead to different chemical and biological properties.
Uniqueness
The uniqueness of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide lies in its specific combination of functional groups and structural features The presence of the cyclohexylethyl group, oxadiazole ring, and pyrazine moiety gives it distinct chemical properties and potential biological activities that set it apart from similar compounds
Properties
IUPAC Name |
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-15(13-17-14-21-11-12-22-17)23-18(26)8-10-20-25-24-19(27-20)9-7-16-5-3-2-4-6-16/h11-12,14-16H,2-10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREQTRXPYNRAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC(=O)CCC2=NN=C(O2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide](/img/structure/B6137249.png)
![N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6137252.png)
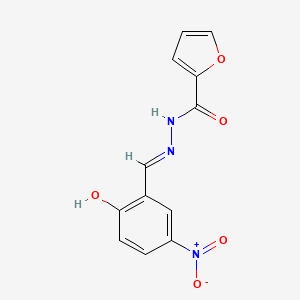

![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
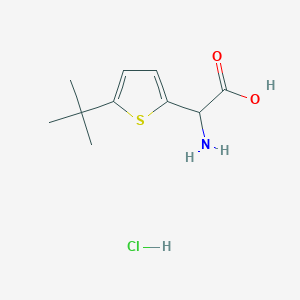
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
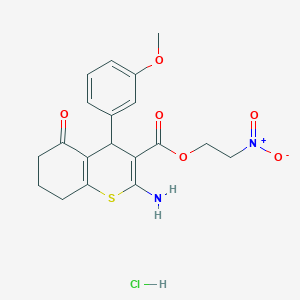
methanone](/img/structure/B6137324.png)
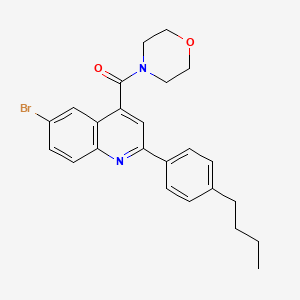
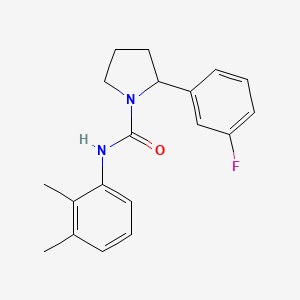
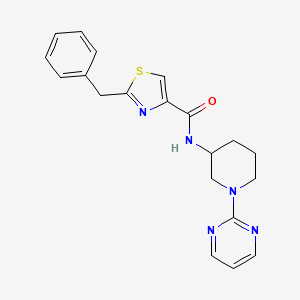
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
